Benzofurazan, 5-(dimethylamino)-
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Overview
Description
N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is recognized for its unique chemical structure, which includes a benzene ring fused with an oxadiazole ring and an amine group substituted with two methyl groups. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the oxadiazole ring.
Benzo[c][1,2,5]triazole: Contains a nitrogen atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
N,N-dimethylbenzo[c][1,2,5]oxadiazol-5-amine is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications, particularly in the fields of fluorescence and pharmacology.
Properties
CAS No. |
6124-22-7 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,N-dimethyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C8H9N3O/c1-11(2)6-3-4-7-8(5-6)10-12-9-7/h3-5H,1-2H3 |
InChI Key |
UBLXBCSZUQBHHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NON=C2C=C1 |
Origin of Product |
United States |
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